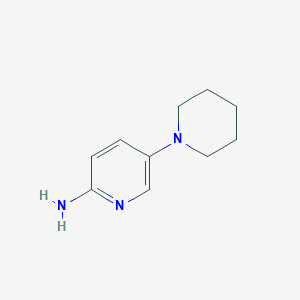

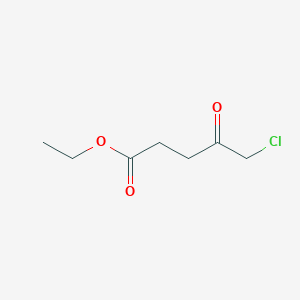

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related esters involves several steps, including reactions under acidic conditions, alkaline hydrolysis, and oxidation. For instance, the synthesis of [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester involves converting 5-phenylpentyl bromide to diethyl 5-phenylpentylmalonate, followed by alkaline hydrolysis and oxidation with m-chloroperbenzoic acid to yield the final oxirane-2-carboxylate ester . This suggests that the synthesis of pentanoic acid, 5-chloro-4-oxo-, ethyl ester might also involve multi-step reactions including functional group transformations and possibly halogenation to introduce the chlorine atom.

Molecular Structure Analysis

The molecular structure of esters can be complex, and their analysis often requires spectroscopic methods. For example, the structure of a natural diastereomeric mixture of a related compound was elucidated using spectroscopic methods . This indicates that similar methods could be used to analyze the molecular structure of pentanoic acid, 5-chloro-4-oxo-, ethyl ester, including the determination of its stereochemistry and the position of the chlorine atom.

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including isomerization and cyclization. The paper discussing ethyl octadecatrienoates mentions that these compounds can undergo 1,5-sigmatropic hydrogen shift reactions and intramolecular Diels-Alder (IMDA) reactions upon heating . This implies that pentanoic acid, 5-chloro-4-oxo-, ethyl ester may also be susceptible to similar isomerization reactions or cyclization under certain conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of pentanoic acid, 5-chloro-4-oxo-, ethyl ester, they do provide information on related compounds. For instance, one of the compounds was found to have a significant inhibitory effect on the generation of superoxide anion by human neutrophils . This suggests that pentanoic acid, 5-chloro-4-oxo-, ethyl ester could also exhibit biological activity, which could be relevant for its physical and chemical property analysis.

Applications De Recherche Scientifique

Synthesis of Biotin and Analogous Compounds : The compound has been utilized in the synthesis of biotin, a crucial vitamin (vitamin H), and its analogs. For instance, regioselective chlorination of a methyl group in a related compound, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, has been demonstrated, leading to the development of key compounds in biotin synthesis (Zav’yalov et al., 2006).

Intermediate in Synthesis of Biologically Active Compounds : The ethyl ester is noted as an important intermediate in the synthesis of various biologically active compounds. For example, chloro-2-oxo-butyric acid ethyl ester is a crucial intermediate in producing thiazole carboxylic acids, which have numerous biological applications (Yuanbiao et al., 2016).

Stereochemical Investigations in Organic Chemistry : Studies have used derivatives of this compound for understanding stereochemical aspects in organic reactions. This includes investigating the reaction of certain esters with methyl ethyl ketone, which aids in understanding the formation and structural assignments of new compounds (El-Samahy, 2005).

Study of Molecular Conformations : Research has also focused on understanding the conformation of esters related to pentanoic acid in various phases. For example, the conformation of pentanoates in solid and gas phases has been studied to understand their structural characteristics, which is vital in material science and molecular chemistry (Merkens et al., 2014).

Synthesis of Biofuels Additives : The compound has been investigated for its potential in the synthesis of biofuels additives. This includes the study of oxo pentanoate and pentanoate production as potential biofuel, produced from carboxylic acid by acid hydrolysis of lignocellulosic biomass (Umrigar et al., 2018).

Investigation in Biochemical Reactions : It has been used to study biochemical reactions, such as the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid, aiding in understanding the modification of enzymes and protein functions (Chalkley & Bloxham, 1976).

Propriétés

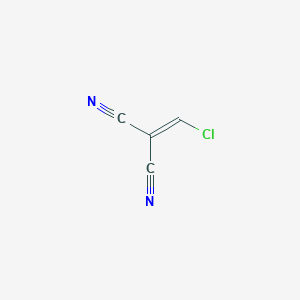

IUPAC Name |

ethyl 5-chloro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWSGDKZQIYIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457901 | |

| Record name | Pentanoic acid, 5-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester | |

CAS RN |

14594-24-2 | |

| Record name | Ethyl 5-chloro-4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14594-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloro-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)